ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate
Description
Ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate is a structurally complex molecule featuring a pyridine core substituted with a 4-bromophenyl group, a cyano group, and a trifluoromethyl group. The molecule also contains a tetrahydro-1(2H)-pyridinecarboxylate ester moiety linked via a sulfanyl-acetyl-amino bridge.
Properties
IUPAC Name |
ethyl 4-[[2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrF3N4O3S/c1-2-34-22(33)31-9-7-16(8-10-31)29-20(32)13-35-21-17(12-28)18(23(25,26)27)11-19(30-21)14-3-5-15(24)6-4-14/h3-6,11,16H,2,7-10,13H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAIFIWVDPKYMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrF3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and antiviral properties, along with synthesis methods and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with various functional groups, including:
- Bromophenyl group
- Cyano group
- Trifluoromethyl group
- Sulfanyl group
These modifications contribute to its biological activity and pharmacological potential.
Synthesis Methods
The synthesis of this compound has been explored in various studies. The general approach involves:
- Formation of the pyridine ring through cyclization reactions.
- Introduction of substituents like the bromophenyl and trifluoromethyl groups via electrophilic aromatic substitution.
- Final esterification to yield the ethyl ester form.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on thiazole derivatives demonstrated that modifications in the pyridine structure can enhance antibacterial efficacy against various strains of bacteria, including resistant strains .
Anticancer Activity
The compound has also shown promise in anticancer research. A screening study identified several derivatives with notable cytotoxic effects against cancer cell lines. For example, compounds derived from similar structures have been tested against breast cancer cells, demonstrating IC50 values in the low micromolar range .
Antiviral Activity
In addition to antimicrobial and anticancer properties, this compound has been evaluated for antiviral activity. Research indicates that modifications in the pyridine moiety can influence activity against viruses such as HSV and HCV, with some compounds achieving over 90% inhibition at certain concentrations .
Case Studies
Several case studies have highlighted the biological potential of related compounds:
- Antiviral Screening : A study evaluated a series of pyridine derivatives for their ability to inhibit viral replication in vitro, revealing promising candidates that warrant further investigation .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects on various cancer cell lines, finding significant activity correlating with structural modifications .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 4-[(2-{...}] exhibit significant anticancer properties. The presence of the cyano and trifluoromethyl groups enhances their potency against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound inhibited the growth of breast and lung cancer cells through apoptosis induction mechanisms .
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as lipoxygenase. This suggests potential applications in treating inflammatory diseases . Further experimental validation is required to confirm these findings.
Neuroprotective Effects
The tetrahydropyridine moiety is known for its neuroprotective properties. Compounds with similar structures have been explored for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating that ethyl 4-[(2-{...}] could be beneficial in neurodegenerative conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies have shown that the compound exhibits antimicrobial activity against several pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, although further studies are needed to elucidate the exact pathways involved.
Case Study 1: Anticancer Research
A research team synthesized ethyl 4-[(2-{...}] and evaluated its effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In a study focusing on inflammation, researchers utilized molecular docking techniques to predict the interaction of ethyl 4-[(2-{...}] with the active site of lipoxygenase enzymes. The results suggested strong binding affinity, supporting its potential as a therapeutic agent in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several analogues documented in the literature:
Key Structural Comparisons:
- Bromine’s polarizability may also enhance halogen bonding compared to fluorine.
- Trifluoromethyl vs.
- Sulfanyl-Acetyl Linker : The sulfanyl-acetyl bridge distinguishes the target compound from acetamide-linked analogues (e.g., 763125-97-9 ), possibly influencing conformational flexibility and metabolic stability.
Spectroscopic and Physicochemical Properties
- NMR Analysis: Analogous to , regions of chemical shift variation (e.g., aromatic protons near the bromophenyl group) in the target compound’s NMR profile could help differentiate it from fluorophenyl or non-halogenated analogues. The trifluoromethyl group would also induce distinct $^{19}\text{F}$ NMR signals.
Q & A
Q. What synthetic methodologies are recommended for the preparation of this compound, and what critical reaction conditions must be optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfanyl-acetyl coupling : Formation of the sulfanyl linkage between the pyridine and acetyl groups under anhydrous conditions with catalysts like triethylamine or pyridine .
- Amide bond formation : Use of coupling agents (e.g., DCC or EDC) to link the tetrahydro-pyridinecarboxylate moiety to the acetylated pyridine core .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) are preferred for solubility and reaction efficiency. Temperature control (0–60°C) is critical to minimize side reactions .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry, as demonstrated in structurally analogous compounds .
- Spectroscopic methods :
- NMR : H and C NMR to verify substituent positions and stereochemistry .
- FTIR/Raman : Identify functional groups (e.g., cyano, trifluoromethyl) and monitor reaction progress .
- HPLC-MS : Quantify purity and detect trace impurities (>98% purity is typical for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its derivatives?
- Substituent variation : Systematically modify substituents (e.g., replace bromophenyl with methoxyphenyl or hydroxyphenyl) and test kinase inhibition or receptor-binding activity using in vitro assays .
- Bioisosteric replacement : Substitute the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or sulfonyl) to assess effects on potency and selectivity .
- Computational docking : Pair experimental data with molecular docking simulations to predict binding modes to target enzymes (e.g., kinases) .
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Meta-analysis : Compare datasets across studies while controlling for variables like assay conditions (e.g., pH, temperature) or cell lines used .
- Dose-response reevaluation : Reproduce conflicting experiments with standardized protocols and broader concentration ranges to identify non-linear effects .
- Orthogonal assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
- Molecular dynamics (MD) simulations : Model the stability of ligand-target complexes over time, focusing on key residues near the trifluoromethyl and cyano groups .
- QSAR modeling : Train models using datasets from analogs to predict bioactivity and optimize lead compounds .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or metabolic stability .
Q. What strategies are recommended for optimizing reaction yields and minimizing byproducts during scale-up synthesis?
- DoE (Design of Experiments) : Use factorial designs to optimize variables like catalyst loading, solvent ratios, and reaction time .
- In-line monitoring : Employ techniques like ReactIR to track intermediate formation and adjust conditions dynamically .
- Purification protocols : Combine column chromatography with recrystallization (e.g., using ethanol/water mixtures) to isolate high-purity product .
Q. How can researchers address challenges in isolating intermediates during multi-step synthesis?
- Protecting group strategies : Temporarily block reactive sites (e.g., amine groups) to prevent undesired side reactions .
- Phase-transfer catalysis : Enhance solubility of hydrophobic intermediates in polar solvents .
- Flash chromatography : Optimize mobile-phase gradients for efficient separation of closely eluting species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
